(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide, with the CAS number 99740-00-8, is a complex organic compound characterized by its unique structural features. The molecular formula of this compound is C20H20N2O4S, and it possesses a molecular weight of approximately 384.45 g/mol. The structure includes a propanamide backbone, a sulfonamide group attached to a 4-methylphenyl moiety, and a phenyl-substituted pyrrole ring, which contributes to its potential biological activity and chemical reactivity .
(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide exhibits notable biological activities. Compounds with similar structures have been studied for their potential as:
The synthesis of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide can be achieved through several methods:
This compound has potential applications in various fields:
Interaction studies involving (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide focus on its binding affinity to biological targets. Research indicates that compounds with similar structures may interact with specific enzymes or receptors, influencing their biological activity. These studies are crucial for understanding how modifications to the compound's structure can enhance or alter its efficacy and safety profiles .
Several compounds exhibit structural similarities to (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
5-Methylsulfonyl-N-(5-phenylpyrrol)propanamide | C20H22N2O4S | Contains a methylsulfonyl group; potential for similar biological activity. |
N-(4-Methylbenzene)sulfonamide | C7H9NO2S | Simpler structure; commonly used as an antibacterial agent. |
N-(5-Phenylpyrrol)tosylamine | C14H15N2O2S | Shares a pyrrole ring; studied for anticancer properties. |
The uniqueness of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide lies in its specific combination of functional groups and stereochemistry, which may confer distinct pharmacological properties compared to these similar compounds .
(S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide exists as a solid at room temperature [1] [2] [3]. The compound is classified as moisture sensitive, requiring storage under sealed conditions in a dry environment [4] [5]. The molecular structure consists of a chiral center at the alanine-derived carbon, contributing to its (S)-stereochemical configuration [6] [7].
The compound exhibits a white to off-white crystalline appearance, typical of many sulfonamide derivatives [7]. The solid state is maintained under standard laboratory conditions, with the compound remaining stable when stored at cool temperatures (2-8°C) in a dry atmosphere [4] [5].
The melting point of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide has been consistently reported as 153-155°C across multiple sources [1] [2] [8] [9] [3] [4]. This narrow melting point range indicates high purity and crystalline uniformity of the compound. The melting point determination follows standard protocols using calibrated instruments, with the observed range reflecting the thermal transition from solid to liquid phase [1] [2].
The relatively high melting point of 153-155°C is characteristic of compounds containing multiple aromatic rings and hydrogen bonding capabilities through the sulfonamide and amide functional groups [1] [2]. This thermal stability makes the compound suitable for various synthetic applications requiring elevated temperatures.
The boiling point of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide is reported as 613.3°C at 760 mmHg [1] [2] [8] [9] [3]. This value represents a predicted boiling point based on molecular structure and thermodynamic calculations [1] [8]. The high boiling point of 613.3°C indicates strong intermolecular forces including hydrogen bonding and π-π stacking interactions between aromatic rings [1] [2].
The density of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide is reported as 1.287 g/cm³ [1] [2] [8] [9] [3]. This value represents the predicted density based on molecular structure and packing arrangements [1] [8]. The density of 1.287 g/cm³ indicates a relatively compact molecular packing in the solid state, consistent with the presence of multiple aromatic rings and the sulfonamide functional group [1] [2].
The density measurement provides important information for analytical calculations and formulation development [1] [2]. The value of 1.287 g/cm³ is higher than water (1.00 g/cm³), indicating that the compound would sink in aqueous media [1] [2]. This physical property is particularly relevant for purification procedures and solvent selection in synthetic applications.
The solubility characteristics of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide have been evaluated in various solvent systems . The compound demonstrates moderate solubility in polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide . In polar protic solvents like methanol and ethanol, the compound exhibits limited solubility due to the hydrophobic nature of the aromatic rings .
The solubility profile indicates poor water solubility, which is expected for compounds containing multiple aromatic rings and lacking strongly polar functional groups . This characteristic affects the compound's bioavailability and requires careful consideration in pharmaceutical formulations . The presence of both hydrophobic (phenyl and pyrrole rings) and hydrophilic (sulfonamide and amide) regions creates an amphiphilic character that influences solubility behavior .
Organic solvents such as dichloromethane and chloroform provide good solubility for the compound, facilitating purification and synthetic manipulations . The solubility data is crucial for optimizing reaction conditions and developing analytical methods for compound characterization .
The UV-visible absorption spectrum of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide exhibits characteristic features associated with aromatic chromophores [11] [12]. The compound shows absorption maxima in the ultraviolet region, primarily due to π-π* electronic transitions in the phenyl and pyrrole ring systems [11] [12]. The extended conjugation through the aromatic rings contributes to the absorption profile in the 250-400 nm range [11] [12].
The presence of the sulfonamide group introduces additional electronic effects that influence the absorption characteristics [11] [12]. The compound exhibits moderate extinction coefficients typical of substituted aromatic systems [11] [12]. The UV absorption data is valuable for analytical quantification and purity assessment using spectrophotometric methods [11] [12].
The absorption profile shows distinct bands corresponding to different electronic transitions, with the primary absorption occurring in the UV region below 300 nm [11] [12]. The spectral characteristics are consistent with similar sulfonamide derivatives containing aromatic substituents [11] [12].
The fluorescence properties of (S)-2-(4-Methylphenylsulfonamido)-N-(5-phenyl-1H-pyrrol-3-yl)propanamide are influenced by the presence of the pyrrole and phenyl ring systems [13] [14] [15]. The compound exhibits weak fluorescence emission, characteristic of molecules containing electron-withdrawing groups such as the sulfonamide moiety [13] [14] [15]. The fluorescence quantum yield is relatively low due to non-radiative decay pathways facilitated by the flexible molecular structure [13] [14] [15].
The emission spectrum shows broad bands typical of organic compounds with multiple aromatic rings [13] [14] [15]. The fluorescence properties are sensitive to solvent polarity and pH conditions, reflecting the influence of the sulfonamide group on electronic transitions [13] [14] [15]. The compound's fluorescence characteristics make it potentially useful for analytical applications requiring fluorescent detection [13] [14] [15].